Dehydrobaimuxinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105013-74-9 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
[(1R,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-2-yl]methanol |
InChI |
InChI=1S/C15H24O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h5,11,16H,4,6-10H2,1-3H3/t11-,14+,15+/m1/s1 |
InChI Key |
JDBYBUVTDVWOAW-UGFHNGPFSA-N |
SMILES |
CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |
Isomeric SMILES |
C[C@@]12CCC=C([C@@]13C[C@@H](CC2)C(O3)(C)C)CO |
Canonical SMILES |
CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |
Synonyms |
Dehydrobaimuxinol |
Origin of Product |
United States |
Isolation and Characterization Methodologies for Dehydrobaimuxinol
Extraction Techniques from Natural Sources
The initial step in obtaining dehydrobaimuxinol from natural sources, primarily agarwood from Aquilaria species, involves extracting the chemical constituents from the plant material. traditionalmedicines.org This process aims to separate the desired compounds from the complex matrix of the plant.
Conventional Solvent Extraction Approaches
Conventional solvent extraction techniques are widely used for isolating natural products. These methods typically involve the use of organic solvents to dissolve and extract the target compounds from dried or fresh plant material. Common conventional methods include maceration, percolation, decoction, reflux extraction, and Soxhlet extraction. encyclopedia.pubdergipark.org.tr
For the extraction of agarwood constituents, including sesquiterpenes like this compound, solvent extraction is a common approach. Polar solvents such as ethanol, methanol (B129727), and acetone (B3395972) are frequently employed, although non-polar solvents like petroleum ether and diethyl ether are also used, particularly for less polar compounds like terpenes and sesquiterpenes. scihorizon.com Reflux extraction, a solid-liquid extraction method, is considered practical, efficient, and cost-effective in the plant industry. dergipark.org.tr In one study involving Hainan agarwood (Aquilaria sinensis), dried plant material was subjected to reflux extraction with 95% ethanol. The combined extract was then concentrated and partitioned with different solvents, including ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. mdpi.com
Advanced Extraction Methodologies
In addition to conventional methods, advanced extraction techniques have been developed to improve efficiency, reduce extraction time and solvent consumption, and enhance the yield and quality of extracted compounds. encyclopedia.pubmdpi.com These methods often align with the principles of green chemistry. mdpi.com
Advanced techniques relevant to natural product extraction include supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). encyclopedia.pubacs.org SFE utilizes supercritical fluids, such as carbon dioxide, which possess properties between those of a liquid and a gas, allowing for efficient penetration and extraction. mdpi.comacs.orgorganomation.com MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. acs.orgorganomation.com UAE employs high-frequency ultrasound waves to enhance mass transfer and disrupt cell walls, increasing extraction efficiency. encyclopedia.pubacs.org While general literature highlights the application of these advanced techniques for extracting bioactive compounds from plant materials, specific detailed applications for the direct extraction of this compound using only these advanced methods were not prominently detailed in the provided search results, which focused more on conventional solvent extraction followed by chromatographic separation for this specific compound. However, SFE has been noted as a technique for producing essential oils from agarwood, which contain sesquiterpenes. traditionalmedicines.orgscihorizon.comresearchgate.net
Chromatographic Separation Strategies
Following extraction, chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the crude extract. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation.
Column Chromatography Techniques
Column chromatography is a widely used technique for the purification of natural products, including sesquiterpenes from agarwood. traditionalmedicines.orgrsc.org This method involves a stationary phase, typically silica (B1680970) gel, packed in a column, and a mobile phase (solvent or mixture of solvents) that moves through the column. Compounds in the extract separate based on their differential interactions with the stationary and mobile phases.
In the isolation of this compound and related compounds from Aquilaria sinensis, silica gel column chromatography is frequently employed. traditionalmedicines.orgresearchgate.netcore.ac.uk Different solvent systems, such as mixtures of ethyl ether and petroleum ether or n-hexane and acetone, are used as the mobile phase to elute compounds based on their polarity. researchgate.netcore.ac.uk Fractions containing the target compound are collected and further purified if necessary. For instance, one study mentions using 200-300 mesh silica gel for column chromatography with petroleum ether (bp 60-90°C) and ethyl ether mixtures as eluents. researchgate.net Another protocol describes the use of silica gel vacuum liquid chromatography (VLC) with a gradient of petroleum ether and ethyl acetate. mdpi.com ODS gel (reverse-phase silica gel) column chromatography is also utilized, often with methanol/water gradients. mdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of compounds. traditionalmedicines.org HPLC offers higher resolution and efficiency compared to conventional column chromatography.
HPLC, including semi-preparative HPLC, is employed for the further purification of this compound and related sesquiterpenes from fractions obtained by column chromatography. traditionalmedicines.orgmdpi.com This technique often utilizes reversed-phase columns, such as C18 columns, with mobile phases consisting of mixtures of organic solvents (e.g., methanol or acetonitrile) and water. mdpi.com The composition of the mobile phase is often varied as a gradient to optimize separation. Detection is typically performed using UV detectors at specific wavelengths, such as 210 or 254 nm. mdpi.com For example, semi-preparative HPLC with a C18 column and a mobile phase of methanol/water or acetonitrile/water has been used to purify this compound-related compounds. mdpi.com
Spectroscopic Elucidation of Molecular Structure
Key spectroscopic techniques used for structure elucidation of natural products like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. traditionalmedicines.orgresearchgate.netscribd.comutoronto.ca
NMR spectroscopy, particularly 1D NMR (¹H NMR and ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, and HMBC), provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. traditionalmedicines.orgmdpi.comresearchgate.netutoronto.caresearchgate.net Analysis of chemical shifts, coupling constants, and cross-peaks in 2D NMR spectra allows for the assignment of signals to specific nuclei and the mapping of the molecular structure. mdpi.comutoronto.ca For this compound, ¹H NMR and MS data have been reported and used to confirm its structure. researchgate.net
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can help in determining its elemental composition and structural fragments. researchgate.netscribd.comutoronto.ca Electron Ionization Mass Spectrometry (EI-MS) is commonly used for sesquiterpenes. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation at specific wavelengths. researchgate.netscribd.comutoronto.ca Characteristic absorption bands in the IR spectrum correspond to vibrations of different chemical bonds.
The combination of data from these spectroscopic techniques allows researchers to piece together the complete molecular structure of this compound and confirm its identity. scribd.comnih.govchemrxiv.org
Here is a table summarizing some reported spectroscopic data for this compound:
| Spectroscopic Method | Data Type | Reported Values | Source |
| ¹H NMR | Chemical Shifts (δ) | 0.92 (s, 3H, C10-CH₃), 1.38 (s, 6H, C₁₁-CH₃), 6.91 (t, 1 H, J = 2.88 Hz, C=CH), 9.49 (s, 1 H, CHO) | researchgate.net |
| MS | m/z (%) | 234 (M⁺, 61), 233 (M⁺ -1, 36), 219 (M⁺ – Me, 100), 191 (39), 176 (18), 97 (25) | researchgate.net |
| IR | Wavenumbers (v) | 3447 (OH), 2924, 1460, 1381, 1236 cm⁻¹ (Note: This IR data appears to be for a related compound, Baimuxinol, based on context in the source) | researchgate.net |
Note: The IR data presented in source researchgate.net appears to correspond to Baimuxinol, a related compound, rather than this compound itself, based on the surrounding text in the source document.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for determining the structural skeleton and functional groups of this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allows for the identification of different types of protons and their relative positions researchgate.netmdpi.com. ¹³C NMR spectroscopy provides information about the carbon framework, including the presence of different carbon types (methyl, methylene (B1212753), methine, quaternary) and their electronic environments mdpi.com.
Reported ¹H NMR data for this compound include characteristic signals that correspond to specific proton environments within the molecule. For instance, signals at δ 0.92 (s, 3H, C10-CH₃), 1.38 (s, 6H, C₁₁-CH₃), 6.91 (t, 1H, J = 2.88 Hz, C=CH), and 9.49 (s, 1H, CHO) have been reported for a related compound in the synthesis of this compound researchgate.net. For (+)-Dehydrobaimuxinol itself, ¹H NMR signals at δ 0.98 (s, 3H, C10-CH₃), 1.25 (s, 3H, C₁₁-CH₃), 1.37 (s, 3H, C₁₁–CH₃), 1.68 (m, 1H, 4-H), 3.56 (dd, 1H, J = 3.41, 9.8 Hz, 12-H), and 4.03 (dd, 1H, J = 2.71, 9.8 Hz, 12-H) have been observed researchgate.net. These shifts and coupling constants are indicative of the specific arrangement of protons around the ring system and the oxygen-containing functional groups.
While specific ¹³C NMR data for this compound were not explicitly detailed in the search results in the same manner as the ¹H NMR, ¹³C NMR is routinely used in conjunction with ¹H NMR to fully characterize such compounds, providing insights into the carbon connectivity and functionalization mdpi.comspectrabase.com.
Mass Spectrometry (MS) Applications
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, providing crucial information about its elemental composition and structural subunits researchgate.netreddit.comresearchgate.netnih.govgenedata.com. Electron Ionization Mass Spectrometry (EI-MS) is a common technique used, where the molecule is fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound, while fragment ions provide clues about the structure.
For this compound, the molecular formula is C₁₅H₂₄O₂, giving a theoretical molecular weight of 236.35 g/mol nih.gov. EI-MS data for this compound have shown a molecular ion peak at m/z 236 (M⁺) researchgate.net. Other significant fragment ions are observed, such as m/z 221 ([M - Me]⁺, 100%), indicating the loss of a methyl group, and m/z 203 ([M - Me - H₂O]⁺, 56%), suggesting the loss of a methyl group and a water molecule researchgate.net. These fragmentation patterns are characteristic of the compound's structure and aid in its identification.
Interactive Table: Characteristic MS Fragments of this compound
| m/z (%) | Assignment |
| 236 (24) | [M]⁺ |
| 221 (100) | [M - CH₃]⁺ |
| 203 (56) | [M - CH₃ - H₂O]⁺ |
| 175 (29) | |
| 145 (55) | |
| 109 (10) |
Note: Data compiled from reference researchgate.net. Relative intensities are shown in parentheses.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores nanocomposix.comresearchgate.netuu.nlunchainedlabs.comspectroscopyonline.com. While specific UV-Vis absorption data for this compound were not prominently featured in the search results, UV-Vis spectroscopy is a standard technique used in the characterization of natural products to detect the presence of functionalities like double bonds or carbonyl groups that absorb in the UV-Vis region scihorizon.comsemanticscholar.org.
IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule researchgate.netnist.gov. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinct bands in the IR spectrum.
Reported IR data for this compound include absorption bands at ν 3447 cm⁻¹, 2924 cm⁻¹, 1460 cm⁻¹, 1381 cm⁻¹, and 1236 cm⁻¹ researchgate.net. The band at 3447 cm⁻¹ is characteristic of the stretching vibration of a hydroxyl group (O-H) researchgate.net. The band at 2924 cm⁻¹ corresponds to C-H stretching vibrations, typically from methyl or methylene groups researchgate.net. The bands in the fingerprint region (below 1500 cm⁻¹) at 1460 cm⁻¹, 1381 cm⁻¹, and 1236 cm⁻¹ are associated with various bending and stretching vibrations of the molecular skeleton and functional groups, providing further evidence for the proposed structure researchgate.net.
Interactive Table: Characteristic IR Absorption Bands of this compound
| Frequency (cm⁻¹) | Assignment |
| 3447 | O-H stretching |
| 2924 | C-H stretching |
| 1460 | Skeleton/bending |
| 1381 | Skeleton/bending |
| 1236 | Skeleton/stretching |
Note: Data compiled from reference researchgate.net. Assignments are based on common IR correlations.
Through the combined application of these spectroscopic techniques, researchers can effectively isolate, identify, and confirm the chemical structure of this compound.
Synthetic Pathways and Methodological Advancements for Dehydrobaimuxinol
Historical Overview of Dehydrobaimuxinol Synthesis Efforts
Early synthetic efforts towards this compound and related agarofuran sesquiterpenoids were driven by their isolation from natural sources and the desire to access these compounds for further study. researchgate.netresearchgate.net The complex tricyclic structure, featuring a trans-decalin and a tetrahydrofuran (B95107) ring, along with multiple oxygen functionalities, presented significant synthetic challenges. researchgate.netresearchgate.netpurdue.edu
Initial Approaches and Methodological Challenges
Initial synthetic approaches often faced challenges in establishing the correct stereochemistry and achieving satisfactory yields for key transformations. For instance, an early reported synthesis of this compound and isobaimuxinol (B25544) from (-)-carvone (B1668593) involved a mono-substitution at the C-4 position of a decalin intermediate using paraformaldehyde under basic conditions. researchgate.net However, the yield for this particular step was reported to be unsatisfactory, highlighting the difficulties in controlling regioselectivity and yield in the synthesis of the complex agarofuran skeleton. researchgate.net The synthesis of this class of compounds requires precise control over multiple stereocenters and the formation of the characteristic fused ring system. researchgate.netpurdue.edu
Stereoselective Total Synthesis Strategies
The development of stereoselective total synthesis strategies has been crucial for accessing this compound and its stereoisomers in a controlled manner. These strategies often employ chiral starting materials and rely on reactions that selectively create or manipulate stereocenters.
Synthesis from Chiral Precursors (e.g., (-)-Carvone)
(-)-Carvone, a readily available chiral monoterpene, has served as a common starting material for the stereoselective synthesis of this compound and other agarofuran derivatives. researchgate.netresearchgate.net Its inherent chirality provides a valuable handle for controlling the stereochemistry of the growing molecular framework. A synthetic route starting from (-)-carvone typically involves a series of steps to build the decalin system and subsequently form the tetrahydrofuran ring. One such approach involves the selective reduction of (-)-carvone to (+)-dihydrocarvone, followed by further transformations to construct the epimeric 10-epieudesm-4-ene-3,11-diols. researchgate.net These diols then undergo cyclization to form the agarofuran core. researchgate.net
Regiospecific Transformations (e.g., Allylic Oxidation by Selenium(IV) Oxide)
Regiospecific transformations are essential for selectively functionalizing specific positions within the complex structure. Allylic oxidation using selenium(IV) oxide (SeO₂) is a key reaction employed in the synthesis of this compound. researchgate.netresearchgate.nettandfonline.comadichemistry.com This reagent is known to oxidize allylic C-H bonds to introduce hydroxyl or carbonyl groups. adichemistry.comwikipedia.orgthieme-connect.de In the context of this compound synthesis, the regiospecific allylic oxidation of α-agarofuran by selenium(IV) oxide has been reported as a crucial step. researchgate.netresearchgate.netthieme-connect.com This oxidation selectively occurs at the allylic methyl group (C-15) of α-agarofuran, leading to the formation of an allylic α,β-unsaturated aldehyde and the primary alcohol, this compound. tandfonline.com The use of selenium dioxide supported on silica (B1680970) gel has been found to facilitate this regiospecific oxidation. tandfonline.com
The mechanism of allylic oxidation by selenium dioxide is believed to involve an ene reaction followed by a nih.govwikipedia.org-sigmatropic shift, ultimately leading to the allylic alcohol or a related oxidized product. adichemistry.comwikipedia.org
Key Intermediate Derivatization and Cyclization Reactions
The synthesis of this compound involves the preparation and transformation of key intermediates to assemble the final tricyclic structure. Following the formation of the decalin system, the cyclization to form the tetrahydrofuran ring is a critical step. In some synthetic routes, epimeric diols are prepared and subsequently cyclized using reagents like concentrated sulfuric acid to yield the agarofuran core. researchgate.net Further derivatization of intermediates, such as the allylic oxidation of α-agarofuran discussed above, introduces the necessary oxygen functionalities and sets the stage for the final product. researchgate.nettandfonline.comresearchgate.net Reduction reactions, such as the sodium borohydride (B1222165) reduction of the α,β-unsaturated aldehyde intermediate, are also employed to obtain the desired alcohol functionality in this compound. tandfonline.com
Methodological Innovations in Analogous Dihydroagarofuran (B1235886) Syntheses
The synthesis of this compound is closely related to the broader field of dihydroagarofuran synthesis, and methodological advancements in this area have contributed to the development of more efficient and stereoselective routes. Dihydro-β-agarofuran sesquiterpenoids share the characteristic trans-decalin and tetrahydrofuran ring system and often feature multiple oxygen functionalities. researchgate.netpurdue.edu
Recent years have seen significant progress in the total synthesis of highly oxidized natural products, including dihydro-β-agarofurans, driven by the development of efficient strategies and sophisticated methodologies. researchgate.net Innovations in this field include the development of highly stereocontrolled protocols for constructing the complex tricyclic core. researchgate.net For example, strategies employing semipinacol rearrangement of epoxy alcohols to install quaternary carbons, ring-closing metathesis for decalin ring construction, and diastereoselective conjugate reduction of spirocyclic butenolides have been utilized in the synthesis of related dihydroagarofuran natural products like (-)-isocelorbicol. researchgate.net Additionally, novel dearomative oxidation/cyclization methods have been developed to rapidly synthesize the tricyclic ring system of dihydro-β-agarofurans. purdue.edu These advancements in the synthesis of analogous compounds provide valuable insights and techniques that can be applied to the synthesis of this compound.
Here is a table summarizing some key transformations and intermediates discussed in the synthesis of this compound and related compounds:
| Transformation/Intermediate | Key Reagent/Process | Outcome/Role |
| (-)-Carvone to (+)-Dihydrocarvone | Zinc dust reduction | Chiral precursor for decalin construction. researchgate.net |
| 10-epieudesm-4-ene-3,11-diols | Multiple steps from (+)-dihydrocarvone | Intermediate for cyclization to agarofuran core. researchgate.net |
| Cyclization of diols to α-agarofuran | Concentrated sulfuric acid | Formation of the agarofuran tricyclic system. researchgate.net |
| Allylic oxidation of α-agarofuran | Selenium(IV) oxide (on silica gel) | Regiospecific oxidation at C-15, leading to aldehyde and this compound. researchgate.nettandfonline.comresearchgate.net |
| Reduction of α,β-unsaturated aldehyde | Sodium borohydride | Conversion to the primary alcohol, this compound. tandfonline.com |
| Semipinacol rearrangement (analogous) | - | Installation of quaternary carbons in dihydroagarofurans. researchgate.net |
| Ring-closing metathesis (analogous) | - | Construction of decalin ring in dihydroagarofurans. researchgate.net |
| Diastereoselective conjugate reduction (analogous) | - | Establishment of methyl-bearing chiral centers in dihydroagarofurans. researchgate.net |
| Dearomative oxidation/cyclization (analogous) | - | Rapid synthesis of dihydroagarofuran tricyclic system. purdue.edu |
Development of Highly Stereocontrolled Protocols
Highly stereocontrolled protocols are essential for synthesizing molecules with defined three-dimensional structures, which is critical for the biological activity of many natural products. In the context of compounds structurally related to this compound, such as dihydro-β-agarofuran sesquiterpenoids, significant progress has been made in developing scalable total syntheses using highly stereocontrolled protocols. researchgate.net For example, the synthesis of (-)-isocelorbicol, a dihydro-β-agarofuran natural product, was achieved through a highly stereocontrolled protocol that allowed for the elaboration to naturally occurring ester derivatives. researchgate.net
Stereocontrolled synthesis involves controlling the relative or absolute configuration of newly formed stereocenters. Methods employed can include asymmetric catalysis, the use of chiral auxiliaries, or the design of reactions that inherently favor the formation of one stereoisomer over others. Research in this area focuses on achieving high levels of stereoselectivity under mild conditions, often minimizing the need for protecting groups and purification steps. rsc.orgmdpi.com
Novel Reaction Design and Catalyst Architectures
The development of novel reaction designs and catalyst architectures plays a vital role in improving the efficiency and sustainability of chemical synthesis. For complex molecules, this can involve designing cascade reactions, developing new catalytic systems, or utilizing innovative reagents.
While specific details on novel reaction design and catalyst architectures solely for this compound synthesis are not extensively detailed in the provided search results, the broader field of complex molecule synthesis, which includes compounds like this compound, benefits from these advancements. For instance, ruthenium-catalyzed redox-neutral reactions have been developed for amide synthesis, achieving high atom economy and avoiding byproduct generation. organic-chemistry.org Such developments in catalysis and reaction design contribute to more efficient and environmentally friendly synthetic routes, principles applicable to the synthesis of various complex molecules. organic-chemistry.org
Economic Considerations in Chemical Synthesis Methodologies
Economic considerations are increasingly important in evaluating the viability and sustainability of chemical synthesis routes, particularly in the pharmaceutical and fine chemical industries. These considerations go beyond simple reagent costs and encompass factors like waste generation, energy consumption, and process efficiency. ispe.org
Atom Economy and Step Economy Principles
Atom economy and step economy are key principles in green chemistry aimed at minimizing waste and maximizing efficiency in chemical synthesis. ispe.orgnih.gov
Atom Economy: This concept, introduced by Barry Trost, measures how many atoms of the starting materials are incorporated into the final product. ispe.org A reaction with high atom economy generates minimal waste by maximizing the conversion of reactants into the desired product. ispe.org Designing synthetic routes that incorporate as many atoms from the starting materials as possible directly increases atom economy. ispe.org
Combining principles like atom economy and step economy can lead to significantly "greener" synthetic routes for organic molecules. rsc.org
Redox Economy in Complex Molecule Synthesis
Redox economy focuses on minimizing the number of oxidation and reduction steps in a synthetic route. nih.govnih.gov These steps often require stoichiometric reagents, generate significant waste, and can be challenging to scale up. vander-lingen.nl An ideal synthesis from a redox economy perspective would be "isohypsic," meaning it involves no changes in oxidation state, or the oxidation state changes steadily throughout the synthesis. nih.govvander-lingen.nl Minimizing non-strategic redox manipulations contributes to a more streamlined and efficient synthesis. nih.govnih.gov
Accounting for redox manipulations can be a powerful tool for shortening the pathway to a given target molecule. nih.gov Avoiding oxidation and reduction steps can also contribute to a more atom-economical synthesis, as these reactions tend to be less atom economical compared to redox-neutral reactions. nih.gov
Here is a summary of the economic principles discussed:
| Economy Principle | Definition | Goal | Relevance to Synthesis |
| Atom Economy | Measure of how many reactant atoms are incorporated into the final product. | Maximize incorporation of starting material atoms into the product. | Reduces waste generation, improves resource efficiency. ispe.org |
| Step Economy | Minimizing the number of individual reaction steps. | Reduce the total number of synthetic operations. | Decreases time, cost, material usage, and waste. nih.gov |
| Redox Economy | Minimizing non-strategic oxidation and reduction steps. | Reduce the number of redox manipulations. | Streamlines synthesis, reduces waste from stoichiometric reagents. nih.govnih.govvander-lingen.nl |
Structure Activity Relationship Sar Studies and Biological Mechanistic Insights of Dehydrobaimuxinol
Investigation of In Vitro Biological Activities (Non-Human Cellular and Biochemical Systems)
In vitro studies using non-human cellular and biochemical systems have explored various biological activities of dehydrobaimuxinol. These investigations provide insights into the compound's potential therapeutic properties and the underlying mechanisms of action.
Neuroprotective Potentials and Mechanistic Pathways
This compound has demonstrated neuroprotective effects in in vitro models. Studies have shown its ability to protect PC12 cells from β-Amyloid insult. scribd.com Specifically, it exhibited anti-Aβ(25-35) activity with an ED50 of 4.0 ± 0.5 µg/mL and anti-Aβ(1-41) activity with an ED50 of 5.0 ± 0.5 µg/mL, compared to the control Congo red with an ED50 of 37.5 ± 5.4 µg/mL for anti-Aβ(25-35). scribd.com While the precise mechanistic pathways for this compound's neuroprotective effects require further detailed investigation, studies on other neuroprotective compounds suggest potential mechanisms involving the modulation of pathways related to mitochondrial function, apoptosis, and the expression of genes such as PI3K, Akt, Bcl2, and Bax. nih.gov
Anti-inflammatory Response Modulation
Investigations into the anti-inflammatory properties of this compound have been conducted in vitro. Agarwood extracts containing sesquiterpenes, including this compound, have shown anti-inflammatory activity. mdpi.comtraditionalmedicines.org Studies on other compounds with anti-inflammatory effects in in vitro cell models, such as LPS-stimulated macrophages, have revealed mechanisms involving the inhibition of pathways like NF-κB and MAPK, leading to reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govfrontiersin.orgnih.govutas.edu.au While direct mechanistic studies on this compound's anti-inflammatory action are needed, these findings in related compounds suggest potential avenues for investigation.
Acetylcholinesterase Inhibition Profile
Antimicrobial Efficacy (e.g., antibacterial, antifungal)
This compound and agarwood extracts containing it have been investigated for their antimicrobial efficacy against various microorganisms. scribd.comnih.govcore.ac.uk In vitro studies are commonly used to evaluate antimicrobial activity, employing methods such as broth microdilution to determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), or agar (B569324) well diffusion to observe zones of inhibition. nih.govifyber.comkjcls.org While the specific spectrum and potency of this compound's antimicrobial activity require detailed data, the assessment of antimicrobial efficacy in vitro involves exposing target strains (e.g., bacteria, fungi) to the compound and measuring the inhibition of growth. nih.govifyber.comkjcls.org
Cytotoxicity in Non-Human Cell Lines and Related Mechanistic Studies
The cytotoxicity of this compound has been evaluated in various non-human cell lines to understand its potential effects on cellular viability. In vitro cytotoxicity assays, such as the MTT assay, are widely used for this purpose, providing IC50 values that represent the concentration causing 50% inhibition of cell viability. mdpi.comevercyte.comnih.govbmrat.org this compound has shown cytotoxic activity in vitro against certain human cancer cell lines, including BT474 (human galactophore cancer), CHAGO (human undifferentiated lung cancer), HepG2 (human liver cancer), Kato3 (human gastric cancer), and SW620 (human colorectal adenocarcinoma). scribd.com The IC50 values observed were in the range of 4.7 to 6.5 µg/mL, with Doxorubicin hydrochloride used as a control showing lower IC50 values (0.08 to 2.3 µg/mL) depending on the cell line. scribd.com Mechanistic studies related to cytotoxicity in non-human cell lines often explore pathways such as the induction of apoptosis or interference with essential cellular processes like mitosis. mdpi.comnih.gov
In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) | Control (Doxorubicin HCl) IC50 (µg/mL) |
| BT474 (human galactophore cancer) | 4.7 | 0.08 |
| CHAGO (human undifferentiated lung cancer) | 5.7 | 2.3 |
| HepG2 (human liver cancer) | 6.5 | 0.9 |
| Kato3 (human gastric cancer) | 5.3 | 1.7 |
| SW620 (human colorectal adenocarcinoma) | 5.6 | 1.1 |
Design and Synthesis of this compound Derivatives and Analogues for SAR Elucidation
The design and synthesis of this compound derivatives and analogues are crucial for elucidating its structure-activity relationships. ctdbase.orgnih.govnih.govucla.edursc.orgrsdjournal.orgresearchgate.net By systematically modifying the chemical structure of this compound, researchers can investigate how specific functional groups or structural changes impact its biological activities. This process involves synthetic chemistry techniques to create novel compounds based on the this compound scaffold. nih.govnih.govnih.govucla.edursc.orgrsdjournal.orgresearchgate.netunisi.itmdpi.com SAR studies then correlate the structural variations of these derivatives and analogues with their observed in vitro biological activities, such as neuroprotection, anti-inflammation, enzyme inhibition, antimicrobial effects, and cytotoxicity. nih.govctdbase.orgnih.govnih.govucla.edursc.orgrsdjournal.orgresearchgate.netunisi.itmdpi.com This approach helps identify key structural features responsible for specific biological effects and guides the rational design of more potent or selective compounds. ctdbase.orgnih.govrsdjournal.orgdrughunter.com
Exploration of Isomeric and Homologous Compounds (e.g., Isobaimuxinol (B25544), Baimuxinol)
The exploration of isomeric and homologous compounds provides crucial comparative data for SAR analysis. This compound is closely related to Baimuxinol and Isobaimuxinol, all of which are found in Aquilaria sinensis. agarwood.org.cntraditionalmedicines.org These compounds share a similar agarofuran skeleton but differ in their saturation and/or the position or stereochemistry of functional groups. agarwood.org.cnontosight.airesearchgate.net
Baimuxinol: This compound is a saturated analog of this compound. It has been shown to possess anti-inflammatory and antioxidant effects. nih.govontosight.aimdpi.com Studies on Baimuxinol have indicated that it can regulate signaling pathways such as NF-κB/IκBα and Nrf2/ARE, contributing to its anti-inflammatory and anti-oxidative stress activities in cellular models. nih.gov
Isobaimuxinol: An isomer of Baimuxinol and a related compound to this compound, Isobaimuxinol has also been isolated from Aquilaria sinensis. agarwood.org.cntraditionalmedicines.org While specific detailed biological activity comparisons between this compound and Isobaimuxinol are limited in the provided results, the presence of these closely related structures in the same natural source suggests potential variations in their biological profiles due to subtle structural differences. agarwood.org.cnresearchgate.net
Comparing the activities of this compound, Baimuxinol, and Isobaimuxinol can help pinpoint the structural features responsible for their distinct or overlapping biological effects. For example, the presence or absence of the double bond in this compound compared to Baimuxinol, or the stereochemical differences between Baimuxinol and Isobaimuxinol, are likely to influence their interactions with biological targets.
Theoretical Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)
Theoretical approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are valuable tools in modern SAR studies. traditionalmedicines.orgnih.gov
Molecular Docking: This technique is used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a macromolecular target, such as a protein receptor. nih.govmdpi.com By simulating the interaction between the compound and its potential biological target at a molecular level, docking studies can provide insights into the likely mechanism of action and identify key residues involved in binding. nih.govmdpi.com While direct molecular docking studies specifically on this compound are not detailed in the provided search results, molecular docking has been applied to other compounds from agarwood to understand their interactions with potential targets related to activities like anti-inflammation. traditionalmedicines.org This indicates the applicability of this method to this compound to explore its binding to relevant biological targets.
QSAR: QSAR models aim to establish a mathematical relationship between the structural properties of a set of compounds and their biological activities. By analyzing a series of structurally related compounds and their measured activities, QSAR can identify which molecular descriptors (e.g., electronic, steric, hydrophobic parameters) are most predictive of the observed biological effect. This can help in designing new compounds with improved activity. Although specific QSAR studies on this compound are not highlighted, QSAR has been used in the study of other natural products and their derivatives to understand SAR and guide the synthesis of more potent analogs. The application of QSAR to this compound and its derivatives could help in quantifying the impact of structural changes on its biological activity and in predicting the activity of novel, related compounds.
Together, systematic structural modifications, the study of isomers and homologs, and theoretical approaches like molecular docking and QSAR provide a comprehensive framework for elucidating the SAR of this compound and gaining deeper insights into its biological mechanisms.
Advanced Analytical Methodologies for Dehydrobaimuxinol in Complex Biological Matrices Non Human
Sample Preparation and Extraction from Diverse Biological Systems
Effective sample preparation is a critical initial step in the analysis of Dehydrobaimuxinol from biological matrices. The goal is to isolate the analyte of interest from the complex matrix, removing interfering substances that could compromise downstream analysis. Various biological matrices, such as blood (human or non-human), saliva, semen, vaginal fluid, feces, and urine, can be encountered in analytical contexts nih.govnih.gov. Non-human primate biological samples, including blood-derived materials, tissues, organs, and other fluids, are also utilized in preclinical research thegoodscentscompany.com.
Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are widely used techniques for the extraction of analytes from biological samples ctdbase.orgthegoodscentscompany.com. SPE utilizes a solid phase and a liquid phase to isolate analytes, often employed to clean up samples before chromatographic analysis ctdbase.orgthegoodscentscompany.com. This technique can improve analytical results by removing interfering compounds and concentrating the analyte wikipedia.org. Different types of sorbent phases in SPE, including non-polar, polar, ion exchange, and mixed-mode, are selected based on the chemical properties of the analyte and the matrix thegoodscentscompany.com. For instance, non-polar sorbents are typically used for extracting non-polar compounds from polar matrices thegoodscentscompany.com. Mixed-mode sorbents, combining hydrophobic and ion-exchange groups, are ideal for samples with complex structures wikipedia.org. SPE is noted for its versatility and reduced need for large volumes of organic solvents compared to LLE thegoodscentscompany.com.
Liquid-Liquid Extraction (LLE) involves the distribution of an analyte between two immiscible liquid phases. Both SPE and LLE are employed in metabolic laboratories for the analysis of compounds in biological fluids like urine thegoodscentscompany.com. Studies comparing SPE and LLE for the extraction of urinary organic acids have shown differences in recovery rates and the number of metabolites isolated thegoodscentscompany.com. In one study, the mean recovery from SPE was reported as 84.1%, while LLE yielded a mean recovery of 77.4% thegoodscentscompany.com. The choice between SPE and LLE can depend on factors such as the analyte's properties, the matrix complexity, desired recovery, and cost considerations thegoodscentscompany.com.
Advanced Separation Techniques (e.g., Field-Flow Fractionation)
While the provided search results discuss general separation techniques and the importance of isolating components from complex biological samples fishersci.ca, specific applications of advanced separation techniques like Field-Flow Fractionation (FFF) for this compound in non-human biological matrices were not detailed within the provided snippets. Advanced techniques are continuously being researched and developed to improve the analysis of biological matrices nih.gov. The separation of complex mixtures is crucial before analysis by techniques such as mass spectrometry bjherbest.com.
Chromatographic-Mass Spectrometric (GC-MS, LC-MS/MS) Quantification
Chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are powerful tools for the quantification of compounds in biological matrices bjherbest.comthegoodscentscompany.commims.com. These methods offer high selectivity and sensitivity necessary for trace analysis in complex samples .
GC-MS is a well-established technique frequently used in the analysis of volatile and semi-volatile compounds, including many sesquiterpenes found in substances like agarwood citeab.comthegoodscentscompany.com. LC-MS, particularly with Ultra-performance liquid chromatography (UPLC), is often preferred for fractionating pharmaceuticals and metabolites in various biological matrices bjherbest.com. LC-MS/MS, a tandem mass spectrometry technique, is widely used for quantitative analysis and can achieve low nanogram per milliliter sensitivity for peptides in plasma/tissue when coupled with optimized extraction mims.com.
Method Development and Validation for Trace Analysis
Developing and validating analytical methods for trace analysis of compounds like this compound in biological matrices is essential to ensure accuracy and reliability plantaedb.com. This involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Matrix effects, which can cause signal suppression or enhancement in techniques like LC-MS and GC-MS, must be carefully considered and addressed during method development . Various chromatographic and sample preparation techniques can help reduce these effects . Quantitative analysis by GC-MS and LC-MS/MS often incorporates internal standards to improve accuracy bjherbest.complantaedb.com. Methods for correcting for endogenous concentrations of analytes in biological matrices used for calibration are also important for accurate quantification plantaedb.com.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a valuable tool for untargeted metabolomics and metabolite profiling in biological specimens thegoodscentscompany.com. HRMS provides accurate mass measurements, which aids in the identification of known and unknown compounds, including metabolites of this compound, based on their elemental composition thegoodscentscompany.com. This technique allows for screening of all detectable compounds and can provide quantitative data, typically reported as fold changes or relative peak intensities thegoodscentscompany.com. While HRMS is powerful for identifying compounds, compound identification, particularly in non-targeted analysis, can still be challenging bjherbest.com.
Immunoassay Development for this compound Detection
Immunoassays are analytical tests that utilize antibodies to detect and quantify specific substances in biological samples. While the provided search results discuss the development and application of immunoassays for detecting biological matrices in forensic science nih.govnih.gov and for profiling cytokines in non-human primates wikipedia.org, specific information regarding the development of immunoassays specifically for this compound detection was not found in the provided snippets. Immunoassays can offer advantages such as high throughput and relatively simple sample preparation for certain applications wikipedia.org. The development of a specific immunoassay for this compound would require the generation of antibodies that selectively bind to this compound.
Future Perspectives and Research Gaps in Dehydrobaimuxinol Studies
Challenges in Isolation and Scaling of Natural Product Supply
The isolation of Dehydrobaimuxinol from its natural source, agarwood, faces significant challenges primarily due to the variable and often limited production of agarwood itself. Agarwood formation in Aquilaria trees is a complex process typically induced by stress, such as microbial infection or injury, leading to the accumulation of resin-impregnated wood. traditionalmedicines.orgnottingham.ac.uk This natural induction is inconsistent, resulting in variability in both the quality and quantity of agarwood produced across individual trees and different species. nottingham.ac.uk Traditional methods of agarwood induction and harvesting contribute to the scarcity and high cost of the material, making large-scale isolation of specific compounds like this compound difficult and economically challenging. nottingham.ac.uk
Furthermore, the chemical composition of agarwood is a complex mixture of various compounds, including numerous sesquiterpenes and chromones, which can vary depending on the Aquilaria species, geographical location, and the method of induction. traditionalmedicines.orgrsc.orgresearchgate.net This complexity necessitates sophisticated isolation techniques to obtain pure this compound, adding to the difficulty and cost of scaling up the supply of the natural product for research or potential applications. The lack of readily available pure standards for many agarwood chromones also poses a challenge in the identification and quantification of these compounds. nottingham.ac.uk
Advancing Stereoselective Synthetic Methodologies
This compound, as a sesquiterpene, possesses a specific stereochemistry that is crucial for its biological activity. The stereoselective synthesis of complex natural products with multiple chiral centers, such as this compound, remains a significant challenge in organic chemistry. msu.edursc.orgnih.gov While considerable progress has been made in stereoselective synthesis over the past decades, developing efficient and scalable methodologies to synthesize this compound with precise control over its stereochemistry is an important research gap. rsc.orgnih.gov
Current challenges in stereoselective synthesis often involve controlling diastereoselectivity and enantioselectivity, particularly when creating new stereogenic centers or working with sterically hindered substrates. msu.edursc.org For molecules like this compound, which has a complex bicyclic structure and several stereocenters, achieving high stereoselectivity in each synthetic step without using expensive chiral auxiliaries or stoichiometric reagents is an ongoing area of research. nih.govescholarship.org Advancements in asymmetric catalysis and tandem reactions hold promise for constructing such complex motifs from simpler building blocks with high selectivity. nih.gov
Comprehensive Elucidation of Molecular Mechanisms of Action
While agarwood extracts and some of their constituents, including sesquiterpenes, have shown various pharmacological activities such as anti-inflammatory, cytotoxic, neuroprotective, and antibacterial properties, the specific molecular mechanisms by which this compound exerts its effects are not yet comprehensively understood. traditionalmedicines.orgtraditionalmedicines.orgresearchgate.net Identifying the precise biological targets and pathways modulated by this compound is crucial for understanding its therapeutic potential and guiding the development of related compounds.
Future research needs to focus on detailed in vitro and in vivo studies to elucidate the interactions of this compound with specific enzymes, receptors, or signaling molecules. This includes employing advanced techniques in molecular biology, biochemistry, and pharmacology to map out the complete mechanism of action. Understanding these mechanisms at a molecular level will provide a scientific basis for its traditional uses and facilitate its potential application in modern medicine. researchgate.net
Development of Novel Analogues with Enhanced Specificity and Potency
Based on a thorough understanding of this compound's molecular mechanism of action, a key future perspective is the rational design and synthesis of novel analogues. Natural products often serve as lead compounds for drug discovery, and modifying their chemical structure can lead to improved specificity, potency, pharmacokinetic properties, and reduced potential for off-target effects. researchgate.net
Research in this area would involve structure-activity relationship (SAR) studies to identify the key functional groups and structural features of this compound responsible for its biological activity. researchgate.net Medicinal chemistry efforts could then focus on synthesizing a library of analogues with targeted modifications to enhance desired properties. This requires close collaboration between synthetic chemists and pharmacologists to evaluate the new compounds for efficacy and selectivity.
Standardization and Quality Control Methodologies for Agarwood-Derived Compounds
The inherent variability in the chemical composition of agarwood from different sources underscores the critical need for standardized methods for the quality control of agarwood-derived compounds, including this compound. traditionalmedicines.orgtraditionalmedicines.orgrsc.orgresearchgate.net For consistent research findings and potential therapeutic applications, it is essential to ensure the identity, purity, and quantity of this compound in extracts or isolated samples.
Q & A
Q. What are the established analytical techniques for characterizing Dehydrobaimuxinol’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is commonly used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) confirms structural integrity. Researchers should validate results against reference spectra from databases like PubChem or Reaxys and cross-check with X-ray crystallography for absolute configuration determination .
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Q. How can researchers optimize synthetic routes for this compound to improve yield?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. For example, fractional factorial designs can reduce experimental runs while maintaining statistical robustness. Kinetic studies via in-situ FTIR or HPLC monitoring may reveal rate-limiting steps .
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Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Cell-based assays (e.g., enzyme inhibition, receptor binding) should be prioritized based on the compound’s hypothesized targets. For instance, if targeting inflammatory pathways, use LPS-induced cytokine release models in macrophages (RAW 264.7 or THP-1 cells). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .
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Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability vs. half-life) be resolved?
- Methodological Answer : Conduct replicated analyses using standardized protocols (e.g., same animal strain, dosing regimen). Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo discrepancies. For instance, low bioavailability could stem from poor solubility; test this via biorelevant media dissolution studies and correlate with computational solubility predictions (e.g., COSMO-RS) .
Q. What strategies validate this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use multi-omics approaches (transcriptomics, proteomics) to identify pathways modulated by the compound. CRISPR-Cas9 knockout models can confirm target specificity. For example, if this compound inhibits NF-κB, compare wild-type vs. NF-κB-knockout cells in downstream gene expression assays. Validate findings with orthogonal methods like siRNA silencing .
Q. How should researchers design a robust toxicity profile for this compound?
- Methodological Answer : Implement tiered testing:
- Tier 1 : Acute toxicity (OECD 423 guidelines) in rodents.
- Tier 2 : Sub-chronic studies (28-day repeat dosing) with histopathology and serum biomarkers (ALT, AST, creatinine).
- Tier 3 : Genotoxicity (Ames test, micronucleus assay) and cardiotoxicity (hERG channel inhibition screening).
Use benchmark dose (BMD) modeling to extrapolate safe exposure levels .
Q. What computational methods predict this compound’s metabolite formation and potential off-target effects?
- Methodological Answer : Use in silico tools like MetaSite for cytochrome P450 metabolism prediction and molecular docking (AutoDock Vina, Schrödinger) to assess off-target binding. Cross-validate with hepatic microsome incubations and high-resolution mass spectrometry (HRMS) for metabolite identification. Machine learning models (e.g., Random Forest) trained on ADME datasets can improve prediction accuracy .
Data Analysis and Validation
Q. How to address batch-to-batch variability in this compound’s bioactivity data?
- Methodological Answer : Apply statistical process control (SPC) charts to monitor variability. Use ANOVA with post-hoc Tukey tests to identify outlier batches. Investigate root causes (e.g., raw material impurities, storage conditions) via failure mode and effects analysis (FMEA). Include internal reference standards in each assay to normalize data .
Q. What statistical frameworks are appropriate for dose-response studies of this compound?
- Methodological Answer : Fit data to four-parameter logistic models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R drc package). Assess goodness-of-fit via Akaike information criterion (AIC) and residual plots. For incomplete curves, use constrained models or Bayesian hierarchical approaches to estimate parameters with uncertainty intervals .
Resource Guidance
Q. Where can researchers access high-quality spectral data or synthetic protocols for this compound?
- Methodological Answer : Consult open-access repositories like Zenodo or institutional databases (e.g., NIH Chemistry Resources). Collaborate via academic platforms (ResearchGate) to request unpublished data. For synthetic protocols, cross-reference patents (Google Patents, Espacenet) and peer-reviewed journals, prioritizing methods with detailed reproducibility metrics (e.g., yield ranges, characterization spectra) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
